Cas no 391-12-8 (7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

7-(Trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is a fluorinated indole derivative with a trifluoromethyl group at the 7-position, enhancing its electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoromethyl group, which can improve metabolic stability and binding affinity. Its diketone structure offers reactivity for further functionalization, making it valuable for constructing heterocyclic frameworks. The compound’s high purity and well-defined structure ensure reproducibility in research and industrial applications. Its stability under standard conditions facilitates handling and storage in synthetic workflows.
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione structure
391-12-8 structure
Product Name:7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
CAS No:391-12-8
MF:C9H4F3NO2
MW:215.128772735596
MDL:MFCD01248408
CID:37179
PubChem ID:87559579
Update Time:2025-10-16

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 7-Trifluoromethylisatin
    • BUTTPARK 24\07-40
    • 7-(TRIFLUOROMETHYL)INDOLINE-2,3-DIONE
    • 7-(TRIFLUOROMETHYL)ISATIN
    • 7-(TRIFLUOROMETHYL)-1H-INDOLE-2,3-DIONE
    • 7-(trifluoromethyl)indole-2,3-dione
    • 7-(TRIFLUOROMETHYL)1H-INDOLE-2,3-DIONE
    • 7-trifluoromethyl-1H-indole-2,3-dione
    • : 7-(Trifluoromethyl)indoline-2,3-dione
    • 7-(Trifluoromethyl)-2,3-indolinedione
    • 7-(trifluoromethyl)-2,3-dihydro-1h-indole-2,3-dione
    • 1H-INDOLE-2,3-DIONE, 7-(TRIFLUOROMETHYL)-
    • MXLDJTXXAYVWDF-UHFFFAOYSA-N
    • 7-(trifluoromethyl)-1~{H}-indole-2,3-dione
    • 7-Trifluoroisatin
    • PubChem9557
    • 7-trifluoromethyl-isatin
    • KSC493C7F
    • BDBM22825
    • 7-(trifluoromethyl)isatin, AldrichCPR
    • 7-(Trifluoromethyl)-1H-indole-2,3-dione #
    • FS-1804
    • AKOS000117359
    • AC-3078
    • AB08418
    • A824407
    • MFCD01248408
    • BCP05930
    • SCHEMBL594546
    • EN300-10741
    • CCG-249437
    • CS-W002752
    • T2457
    • FT-0632075
    • 7-trifluoromethylindoline-2,3-dione
    • CHEMBL376435
    • RLA848X4KR
    • DTXSID70345455
    • J-519335
    • Z56855139
    • Isatin-based compound, 45
    • 7-trifluoromethyl indoline-2,3-dione
    • SY003780
    • PD183056
    • AM20061059
    • T-6392
    • 391-12-8
    • UNII-RLA848X4KR
    • ALBB-014432
    • DB-008497
    • 7-(Trifluoromethyl)isatin;7-(Trifluoromethyl)indoline-2,3-dione;
    • 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
    • MDL: MFCD01248408
    • Inchi: 1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
    • InChI Key: MXLDJTXXAYVWDF-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC2C(C(NC=21)=O)=O)(F)F

Computed Properties

  • Exact Mass: 215.01900
  • Monoisotopic Mass: 215.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Solid
  • Density: 1.525
  • Melting Point: 190.0 to 196.0 deg-C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.513
  • PSA: 46.17000
  • LogP: 1.97820
  • Solubility: Not available

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Security Information

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:391-12-8)7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
Order Number:A824407
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:20
Price ($):308.0
Email:sales@amadischem.com

Additional information on 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

Comprehensive Overview of 7-(Trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 391-12-8)

7-(Trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione, with the CAS number 391-12-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as a trifluoromethyl-substituted indole derivative, is characterized by its unique molecular structure, which includes a trifluoromethyl group at the 7-position of the indole ring. The presence of this group enhances the compound's electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules.

The 7-(trifluoromethyl)indole-2,3-dione scaffold is particularly notable for its role in medicinal chemistry. Researchers have explored its potential as a building block for drug discovery, especially in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in modern pharmaceutical design. This has led to increased interest in the compound among scientists working on neurodegenerative diseases and chronic pain management.

In addition to its pharmaceutical applications, CAS 391-12-8 has found utility in agrochemical research. The trifluoromethyl indole moiety is often incorporated into pesticides and herbicides due to its ability to enhance the efficacy of these products. The compound's stability under various environmental conditions makes it a preferred choice for formulating crop protection agents. This aligns with the growing demand for sustainable agriculture solutions, a topic that has gained traction in recent years due to global food security concerns.

From a synthetic chemistry perspective, 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione serves as a versatile intermediate. Its reactivity allows for the construction of complex heterocyclic systems, which are prevalent in many FDA-approved drugs. The compound's electron-withdrawing properties facilitate various cross-coupling reactions, making it a valuable tool for organic synthesis. Researchers frequently search for efficient synthesis routes for this compound, as it can significantly streamline the production of high-value pharmaceutical intermediates.

The compound's physicochemical properties have also been extensively studied. Its melting point, solubility, and stability under different pH conditions are well-documented, providing valuable data for formulation scientists. These properties are crucial for drug delivery systems and material science applications, where precise control over molecular interactions is required. The trifluoromethyl group also contributes to the compound's lipophilicity, which is a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Recent advancements in computational chemistry have further highlighted the potential of 391-12-8. Molecular docking studies suggest that the compound could interact with various biological targets, including enzyme active sites and receptor proteins. This has sparked interest in its use for virtual screening campaigns, where it serves as a scaffold for lead optimization. The integration of AI-driven drug discovery tools has accelerated the exploration of this compound's structure-activity relationships (SAR).

In the context of green chemistry, efforts have been made to develop eco-friendly synthesis methods for 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione. Researchers are exploring catalytic processes and renewable solvents to minimize the environmental impact of its production. This aligns with the broader industry trend toward sustainable chemical manufacturing, a topic that resonates with both academia and regulatory bodies.

In summary, 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS 391-12-8) is a multifaceted compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique trifluoromethyl-substituted indole structure, combined with its versatile reactivity, makes it a cornerstone in modern chemical research. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.

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Amadis Chemical Company Limited
(CAS:391-12-8)7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
A824407
Purity:99%
Quantity:250.0g
Price ($):308.0
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